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molecular formula C11H11BrO3 B8429708 (5-Bromo-4-methoxy-3-methyl-benzofuran-2-yl)-methanol

(5-Bromo-4-methoxy-3-methyl-benzofuran-2-yl)-methanol

Cat. No. B8429708
M. Wt: 271.11 g/mol
InChI Key: VHQOCYNIDVJRRG-UHFFFAOYSA-N
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Patent
US07420001B2

Procedure details

A solution of 5-bromo-4-methoxy-3-methyl-benzofuran-2-carboxylic acid (286 mg, 1.0 mmol, 1 eq, Example 119, Step 3)) in 5 mL of THF under a nitrogen atmosphere was placed in a water bath. To this solution, 1.4 mL of BH3.THF (1.0 M in THF, 1.4 mmol, 1.4 eq) was added dropwise. After 24 h the reaction mixture was quenched with water, and extracted with ethyl acetate. The organic layer was washed with water, saturated sodium carbonate and brine. The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo to give (5-bromo-4-methoxy-3-methyl-benzofuran-2-yl)-methanol (220 mg) in 81% yield. 1H NMR (400 MHz, CDCl3) δ ppm 2.4 (s, 3 H) 3.9 (s, 3 H) 4.7 (s, 2 H) 7.1 (d, J=8.6 Hz, 1 H) 7.4 (d, J=8.8 Hz, 1 H).
Quantity
286 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10](O)=[O:11])=[C:7]([CH3:13])[C:6]=2[C:14]=1[O:15][CH3:16].B.C1COCC1>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH2:10][OH:11])=[C:7]([CH3:13])[C:6]=2[C:14]=1[O:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
286 mg
Type
reactant
Smiles
BrC=1C=CC2=C(C(=C(O2)C(=O)O)C)C1OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
B.C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 24 h the reaction mixture was quenched with water
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water, saturated sodium carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=C(O2)CO)C)C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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